molecular formula C4H10CuO2 B1591115 Copper diethoxide CAS No. 2850-65-9

Copper diethoxide

Cat. No.: B1591115
CAS No.: 2850-65-9
M. Wt: 153.67 g/mol
InChI Key: CRCKGIUJMFFISH-UHFFFAOYSA-N
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Description

Copper diethoxide is an organometallic compound with the chemical formula Cu(OC₂H₅)₂ It is a copper(II) alkoxide, where copper is bonded to two ethoxide groups

Scientific Research Applications

Copper diethoxide has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of copper-containing catalysts.

    Biology: It is studied for its potential antimicrobial properties.

    Medicine: Research is ongoing to explore its use in drug delivery systems.

    Industry: It is used in the production of copper-based materials and coatings.

Mechanism of Action

Target of Action

Copper diethoxide, like other copper compounds, primarily targets copper-binding proteins in cells . These proteins, such as ATP7A and ATP7B, are crucial for maintaining cellular copper homeostasis . This compound may interact with these proteins, affecting their function and potentially altering cellular processes.

Mode of Action

This compound likely interacts with its targets through redox reactions . As a transition metal, copper can act as either a recipient or a donor of electrons, participating in various reactions . This compound, by releasing copper ions, may contribute to these reactions, leading to changes in the function of target proteins and other cellular components .

Biochemical Pathways

This compound may affect several biochemical pathways. Copper metabolism, which involves uptake, distribution, sequestration, and excretion of copper at both the cellular and systemic levels, is likely to be impacted . This compound could potentially alter this metabolism, leading to changes in the downstream effects of these pathways .

Pharmacokinetics

Based on the behavior of other copper compounds, it can be inferred that this compound may be taken up by cells in a manner similar to other bioavailable copper ions . Once inside the cell, the copper ions could be distributed and metabolized, potentially being incorporated into various biochemical pathways .

Result of Action

The result of this compound’s action at the molecular and cellular level could be multifaceted. On one hand, copper is essential for various cellular functions, and this compound could contribute to these functions by providing bioavailable copper . On the other hand, an excess of copper ions in cells can generate free radicals and increase oxidative stress, which could lead to cellular damage .

Action Environment

The action, efficacy, and stability of this compound are likely influenced by various environmental factors. For instance, the presence of other ions, the pH of the environment, and the presence of chelating agents could all impact the behavior of this compound . Additionally, the specific cellular environment, including the presence of various biomolecules and the redox state of the cell, could also influence the action of this compound .

Future Directions

Copper and its compounds, including copper diethoxide, continue to be subjects of research due to their various applications. For instance, copper nanoparticles are being developed for antimicrobial performance . Furthermore, there is ongoing research into the environmental impact of copper, including its role in water pollution .

Preparation Methods

Synthetic Routes and Reaction Conditions: Copper diethoxide can be synthesized through the reaction of copper(II) chloride with sodium ethoxide in anhydrous ethanol. The reaction is typically carried out under an inert atmosphere to prevent the formation of unwanted by-products.

Industrial Production Methods: In an industrial setting, this compound can be produced by reacting copper(II) sulfate with sodium ethoxide in ethanol. The reaction mixture is then filtered to remove sodium sulfate, and the solvent is evaporated to obtain the pure this compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form copper(II) oxide and ethanol.

    Reduction: It can be reduced to metallic copper and ethanol.

    Substitution: this compound can react with water to form copper(II) hydroxide and ethanol.

Common Reagents and Conditions:

    Oxidation: Oxygen or air can be used as oxidizing agents.

    Reduction: Hydrogen gas or a reducing agent like sodium borohydride can be used.

    Substitution: Water or aqueous solutions can be used for hydrolysis reactions.

Major Products Formed:

    Oxidation: Copper(II) oxide and ethanol.

    Reduction: Metallic copper and ethanol.

    Substitution: Copper(II) hydroxide and ethanol.

Comparison with Similar Compounds

    Copper(II) ethoxide: Similar to copper diethoxide but with different alkoxide groups.

    Copper(II) acetate: Another copper(II) compound with acetate groups instead of ethoxide.

    Copper(II) nitrate: A copper(II) compound with nitrate groups.

Uniqueness: this compound is unique due to its specific alkoxide groups, which confer distinct reactivity and solubility properties compared to other copper(II) compounds

Properties

IUPAC Name

copper;ethanolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2H5O.Cu/c2*1-2-3;/h2*2H2,1H3;/q2*-1;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRCKGIUJMFFISH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[O-].CC[O-].[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10CuO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10182725
Record name Ethanol, copper(2 ) salt
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URL https://comptox.epa.gov/dashboard/DTXSID10182725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Blue powder with an alcoholic odor; [Alfa Aesar MSDS]
Record name Copper(II) ethoxide
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CAS No.

2850-65-9
Record name Ethanol, copper(2 ) salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002850659
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, copper(2 ) salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10182725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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